molecular formula C17H17N3O4S B2851079 N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-2-yl)acetamide CAS No. 951447-08-8

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-2-yl)acetamide

Cat. No.: B2851079
CAS No.: 951447-08-8
M. Wt: 359.4
InChI Key: JCGZOBHEPKVSDS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiadiazine trioxide core linked to a 2,5-dimethylphenyl substituent via an acetamide bridge.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11-7-8-12(2)14(9-11)18-16(21)10-20-17(22)19-13-5-3-4-6-15(13)25(20,23)24/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZOBHEPKVSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular conformation, and functional relevance. Key analogs are selected based on shared acetamide scaffolds and heterocyclic/aryl substituents (Table 1).

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzothiadiazine trioxide 2,5-Dimethylphenyl ~391.4 (estimated) Not reported; inferred ligand potential
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine dioxane 2-Fluorobenzyl 413.4 Antimicrobial activity (Eur. J. Med. Chem. 2010)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Arylacetamide 3,4-Dichlorophenyl; 1,3-thiazol-2-yl 287.2 Ligand coordination; structural mimic of benzylpenicillin

Substituent Effects on Bioactivity and Physicochemical Properties

  • Target Compound vs. Fluorobenzyl Analogue : The fluorobenzyl derivative () exhibits a pyrazolo-benzothiazine dioxane core, differing from the target’s benzothiadiazine trioxide. In contrast, the target’s 2,5-dimethylphenyl group may prioritize lipophilicity over hydrogen-bonding capacity, suggesting divergent therapeutic targets.
  • Comparison with Dichlorophenyl-Thiazol Analogues : The dichlorophenyl-thiazol compound () demonstrates how halogenated aryl groups (3,4-dichlorophenyl) and thiazole rings influence molecular conformation. The 61.8° dihedral angle between its dichlorophenyl and thiazol rings contrasts with the target compound’s likely planar or semi-planar benzothiadiazine system, which could affect stacking interactions in crystal lattices or protein binding . Thiazole-containing acetamides are also noted for coordination chemistry, a property less explored in benzothiadiazine derivatives .

Molecular Conformation and Crystal Packing

  • Target Compound:
    While crystallographic data for the target are unavailable, the benzothiadiazine trioxide core likely adopts a rigid, partially oxidized conformation. Sulfonamide-like S=O groups may facilitate hydrogen bonding or polar interactions, as seen in related sulfonamide drugs.

  • Fluorine’s electronegativity could promote halogen bonding in crystal lattices or biological targets.
  • Dichlorophenyl-Thiazol Compound : The twisted conformation (61.8° between aryl and thiazol rings) creates steric hindrance, reducing π-π stacking but enabling dimerization via N–H⋯N hydrogen bonds (R₂²(8) motif).

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